4-(Oxan-4-yl)benzoic acid

Catalog No.
S867782
CAS No.
1086391-97-0
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Oxan-4-yl)benzoic acid

CAS Number

1086391-97-0

Product Name

4-(Oxan-4-yl)benzoic acid

IUPAC Name

4-(oxan-4-yl)benzoic acid

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c13-12(14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10H,5-8H2,(H,13,14)

InChI Key

UOTCSFXNJIBLLZ-UHFFFAOYSA-N

SMILES

C1COCCC1C2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1COCCC1C2=CC=C(C=C2)C(=O)O

4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by a benzoic acid core that is substituted with an oxan-4-yloxy group and a trifluoromethyl group. The presence of these substituents enhances its chemical reactivity and potential applications in various fields, including chemistry and biology. The molecular formula for this compound is C12_{12}H10_{10}F3_3O3_3 with a molecular weight of approximately 270.21 g/mol.

Currently, there is no documented information regarding the mechanism of action of 4-(tetrahydro-2H-pyran-4-yl)benzoic acid. Its potential applications in medicinal chemistry are still under investigation [].

, including:

  • Oxidation: This compound can be oxidized to yield oxidized derivatives, such as carboxylic acids or ketones, using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions employed.

Research into the biological activity of 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid indicates its potential as an enzyme inhibitor and in protein-ligand interactions. The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biological processes. Additionally, it may influence signal transduction pathways, making it a candidate for further pharmacological studies.

The synthesis of 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid typically involves several key steps:

  • Formation of the Oxan-4-yloxy Group: This is achieved through the reaction of a suitable precursor with oxan-4-ol under controlled conditions.
  • Introduction of the Trifluoromethyl Group: This step often employs trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
  • Coupling with Benzoic Acid: The final step involves coupling the intermediate product with benzoic acid or its derivatives under appropriate conditions to yield the target compound.

In industrial settings, optimized synthetic routes may be utilized, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid has a variety of applications:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules and materials.
  • Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
  • Industry: It finds application in the production of specialty chemicals and materials with unique properties.

Interaction studies involving 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid focus on its binding affinity to biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and optimizing the compound for therapeutic use. Preliminary data suggest that modifications to the oxan ring could enhance binding interactions and selectivity towards specific targets.

Similar Compounds

Several compounds share structural similarities with 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid, providing insight into its uniqueness. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
4-{[(Oxan-2-yl)oxy]methyl}benzoic acidC11_{11}H12_{12}O3_3Contains an oxan-2-yloxy group instead of oxan-4-yloxy
3-{[(Oxan-4-yloxy)methyl]}benzoic acidC11_{11}H12_{12}O3_3Different substitution pattern on the benzoic ring
2-{[(Oxan-4-yloxy)methyl]}benzoic acidC11_{11}H12_{12}O3_3Similar oxan substitution but on different carbon

These comparisons highlight that while these compounds share functional groups, variations in substitution patterns lead to distinct chemical properties and potential applications.

XLogP3

1.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(Oxan-4-yl)benzoic acid

Dates

Modify: 2023-08-16

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